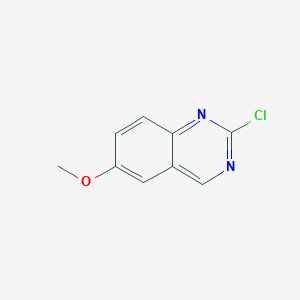

2-Chloro-6-methoxyquinazoline

Description

Key Structural Features

- Core Structure : A planar aromatic quinazoline ring system, stabilized by resonance between nitrogen atoms and adjacent carbons.

- Substituents :

- Chlorine (Cl) at position 2: Enhances electrophilicity and directs regioselectivity in substitution reactions.

- Methoxy (–OCH₃) at position 6: Contributes to electron-donating effects and solubility modulation.

Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | COC1=CC2=CN=C(N=C2C=C1)Cl |

| InChI | InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3 |

| InChI Key | NKHDIWOWDNCSLS-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound is limited, but insights can be drawn from analogous quinazoline derivatives. For example, 6-chloro-2-phenylquinoxaline exhibits π–π stacking interactions between aromatic rings, with centroid–centroid distances of 3.75–3.79 Å . While no direct crystal structure exists for this compound, computational models suggest:

- Conformational Flexibility : Restricted rotation about the C–N and C–O bonds due to aromaticity.

- Packing Interactions : Potential hydrogen bonding between methoxy oxygen and adjacent nitrogen atoms, though steric hindrance from chlorine may limit such interactions.

Spectroscopic Profiling

Spectroscopic data for this compound is inferred from structurally related compounds.

¹H NMR and ¹³C NMR

- ¹H NMR :

- ¹³C NMR :

| NMR Shift (¹H) | Assignment | Source |

|---|---|---|

| δ 3.8–4.0 (s, 3H) | –OCH₃ | |

| δ 7.2–8.7 (m, 4H) | Aromatic protons |

FT-IR and Mass Spectrometry

- FT-IR :

- Mass Spectrometry :

Thermodynamic Properties and Solubility Parameters

Experimental data for thermodynamic properties is sparse, but computational predictions and analogous compounds provide estimates.

Key Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | 294.5 ± 22.0 °C | |

| Density | 1.3 ± 0.1 g/cm³ | |

| LogP | 2.07 | |

| Water Solubility | Low (estimated < 1 mg/mL) |

Solubility Trends

- Lipophilicity : High logP suggests poor aqueous solubility but good lipid solubility.

- pH-Dependence : Limited data, but protonation of nitrogen atoms may enhance solubility in acidic media.

Computational Chemistry Predictions

Density Functional Theory (DFT) studies on quinazolines reveal insights into electronic structure, though direct data for this compound is unavailable.

Molecular Orbital Analysis

- HOMO : Localized on the quinazoline ring, influenced by electron-withdrawing chlorine and electron-donating methoxy.

- LUMO : Positioned on the aromatic system, facilitating electrophilic substitution.

| Orbital Property | Predicted Value | Basis of Comparison |

|---|---|---|

| HOMO Energy | –6.0 to –6.5 eV | Quinazoline derivatives |

| LUMO Energy | –1.5 to –2.0 eV | |

| Electron Deficiency | Moderate (Cl > OCH₃) |

Reactivity Predictions

- Electrophilic Substitution : Chlorine directs substitution to position 4 or 5, while methoxy activates positions 2 and 6.

- Nucleophilic Attack : Methoxy group may stabilize intermediates in substitution reactions.

Propriétés

IUPAC Name |

2-chloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHDIWOWDNCSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731367 | |

| Record name | 2-Chloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850424-11-2 | |

| Record name | 2-Chloro-6-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850424-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyquinazoline typically involves the reaction of 2-chloroquinazoline with methoxy-substituted reagents under controlled conditions. One common method includes the use of methanol as a solvent and a base such as sodium methoxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-Chloro-6-methoxyquinazoline can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It acts primarily by targeting specific protein kinases involved in cancer progression, particularly the B-Raf protein kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell division and survival in cancer cells .

- Targeting BRAFV600E Mutation : Research indicates that this compound shows selective inhibition of the BRAFV600E mutant form of B-Raf, which is prevalent in certain cancers such as melanoma. This specificity may lead to fewer side effects compared to traditional chemotherapy agents.

Biological Research

- Inhibition of Kinase Activity : Studies have demonstrated that derivatives of this compound can inhibit various kinases, which play significant roles in cellular signaling pathways. This property makes it a useful tool for exploring kinase-related biological processes .

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against a range of cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 value as low as 5.64 μM against HCT116 cells.

Industrial Applications

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of more complex quinazoline derivatives used in drug formulation. Its ability to act as a building block facilitates the development of new therapeutic agents .

- Agrochemical Applications : this compound is also being explored for its potential use in agrochemicals, particularly as a precursor for developing new pesticides or herbicides .

Table 1: Cytotoxic Potency of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 18B | HCT116 | 5.64 ± 0.68 |

| 18B | HepG2 | 23.18 ± 0.45 |

| 49 | HCT116 | 8.50 ± 1.44 |

| 49 | Caco-2 | Not reported |

Case Study 1: Inhibition of β-Catenin/TCF4 Signaling

A study demonstrated that certain derivatives effectively downregulated β-catenin/TCF4 signaling in cancer cells. This was evidenced by reduced expression levels of β-catenin and TCF4 proteins and decreased mRNA levels of Wnt target genes such as c-MYC and Cyclin D1 in treated HCT116 cells.

Case Study 2: Cell Cycle Arrest

Research highlighted that a specific derivative inhibited the proliferation of colorectal cancer cells by blocking their cell cycle at the G2/M phase. Flow cytometry analysis revealed an increase in the percentage of cells in the G2/M phase from approximately 15% to over 82% at higher concentrations .

Mécanisme D'action

The primary mechanism of action of 2-Chloro-6-methoxyquinazoline involves the inhibition of the B-Raf protein kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell division and survival. By targeting the BRAFV600E mutant form, the compound can selectively inhibit the growth of cancer cells with this mutation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type and position. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 2-Chloro-6-methoxyquinazoline | C₉H₇ClN₂O | 194.62 | Cl (C2), OCH₃ (C6) | 294.5 ± 22.0 | Drug intermediate, anticancer research |

| 2-Chloro-6-methylquinazoline | C₉H₇ClN₂ | 178.62 | Cl (C2), CH₃ (C6) | 269.8 ± 23.0 | Antimicrobial agents, synthetic chemistry |

| 4-Chloro-6-methoxyquinazoline | C₉H₇ClN₂O | 194.62 | Cl (C4), OCH₃ (C6) | 323.0 ± 22.0 | Kinase inhibitors, organic synthesis |

| 2,4-Dichloro-6-methoxyquinazoline | C₉H₆Cl₂N₂O | 223.07 | Cl (C2, C4), OCH₃ (C6) | N/A | High-reactivity intermediate |

| 6-Methoxyquinazoline | C₉H₈N₂O | 174.17 | OCH₃ (C6) | N/A | Precursor for fluorescent probes |

Key Findings :

Substituent Position Effects: 2-Chloro vs. 4-Chloro: The 2-chloro isomer (e.g., this compound) is more reactive in nucleophilic substitutions due to the proximity of Cl to the pyrimidine nitrogen, enhancing electrophilicity. In contrast, 4-chloro derivatives (e.g., 4-Chloro-6-methoxyquinazoline) exhibit higher boiling points (323.0 °C vs. 294.5 °C), likely due to stronger intermolecular interactions . Methoxy vs.

Biological Activity: Antimicrobial Properties: 2-Chloro-6-methylquinazoline shows marked antimicrobial activity, attributed to the methyl group’s electron-donating effect, which may stabilize interactions with bacterial enzymes . Anticancer Potential: this compound’s methoxy group improves binding affinity to kinase targets (e.g., EGFR), as seen in derivatives like gefitinib .

Synthetic Utility :

Activité Biologique

2-Chloro-6-methoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinazoline backbone, which is a bicyclic structure known for various pharmacological properties. The presence of a chlorine atom at the 2-position and a methoxy group at the 6-position contributes to its unique reactivity and biological profile.

The primary mechanism of action for this compound involves the inhibition of B-Raf protein kinase, particularly the BRAFV600E mutant form. This mutation is prevalent in several cancers, including melanoma. By inhibiting B-Raf, the compound disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This targeted approach makes it a candidate for selective cancer therapies.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer effects against various cancer cell lines. For instance, it has demonstrated potent inhibitory effects on BRAFV600E mutant cell lines.

- Kinase Inhibition : It selectively inhibits B-Raf kinase, which is involved in tumor growth and progression. The IC50 values for this inhibition are reported to be in the low micromolar range, indicating strong activity.

Comparative Table of Kinase Inhibition

| Compound | Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | B-Raf (V600E) | 0.11 | High |

| Regorafenib | B-Raf | >10 | Low |

| Fruquintinib | B-Raf | >10 | Low |

Case Studies and Research Findings

- Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cells without causing significant toxicity to normal cells. For example, a study found that this compound led to a reduction in cell viability in COLO 205 colorectal cancer cells with an IC50 value significantly lower than traditional chemotherapeutics like Regorafenib .

- Mechanistic Insights : Further research has indicated that the compound's ability to inhibit B-Raf leads to downstream effects on other signaling pathways, including PI3K/AKT/mTOR and STAT pathways, which are implicated in cancer progression .

- Safety Profile : Toxicity studies have also been conducted to assess the safety of this compound. Preliminary results suggest a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Q & A

Q. Table 1: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro Reduction | Na₂S, HCl, reflux | 60–70 | |

| Cyclization | POCl₃, 80°C | 45–50 | |

| Final Halogenation | Cl₂ gas, DMF | 30–35 |

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxy (-OCH₃) and chloro substituents. The aromatic proton environment (quinazoline core) appears as distinct splitting patterns .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~750 cm⁻¹ (C-Cl stretch) validate functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 160.17 (C₉H₈ClN₂O) confirm molecular weight .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar quinazolines .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antibacterial activity) often arise from variations in:

- Assay Conditions : Differences in minimum inhibitory concentration (MIC) protocols (e.g., broth dilution vs. agar diffusion) .

- Strain Selection : Gram-positive vs. Gram-negative bacterial panels .

- Compound Purity : Impurities ≥5% (e.g., unreacted intermediates) may skew results .

Recommendations :

Standardize testing using CLSI guidelines.

Validate purity via HPLC (≥95% by area normalization).

Compare data against positive controls (e.g., ciprofloxacin for antibiotics) .

Advanced: What strategies optimize the substitution pattern of this compound for target selectivity in kinase inhibitors?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Position 2 : Chloro groups enhance electrophilicity for covalent binding to kinase ATP pockets.

- Position 6 : Methoxy improves solubility and reduces off-target interactions .

- Derivatization : Introducing piperidinylmethoxy groups at position 7 increases blood-brain barrier penetration, as seen in analogs like 4-Chloro-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-quinazoline .

Computational Tools : - Docking simulations (e.g., AutoDock Vina) predict binding affinities to EGFR or VEGFR kinases.

- MD simulations assess stability of quinazoline-protein complexes .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Segregate halogenated waste and transfer to licensed biohazard facilities .

- First Aid : For exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced: How can researchers analyze reaction byproducts during this compound synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to separate byproducts like unreacted nitro precursors .

- TLC Monitoring : Silica gel plates (eluent: ethyl acetate/hexane 3:7) track reaction progress.

- Mass Spectrometry : HRMS identifies side products (e.g., dimerization species or dechlorinated analogs) .

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Dechlorinated quinazoline | Over-reduction | Reduce H₂ pressure during hydrogenation |

| Nitro intermediates | Incomplete reduction | Extend Na₂S reflux time |

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water : Achieves high-purity crystals (≥98%) via slow cooling .

- Dichloromethane/Hexane : Suitable for polar impurities.

- DMF (Caution) : Use sparingly due to high boiling point; requires vacuum distillation .

Advanced: How does the methoxy group influence the electronic properties of this compound?

Methodological Answer:

- Electron-Donating Effect : Methoxy increases electron density at position 6, altering reactivity in electrophilic substitution.

- Hammett Parameters : σₚ value of -0.27 for -OCH₃ stabilizes intermediates in SNAr reactions .

- Computational Data : DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV), enhancing nucleophilic attack susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.